molecular formula C22H22N2O4 B15026473 ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate

ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate

Katalognummer: B15026473
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: PZPIKWGEXKXNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to the desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C22H22N2O4

Molekulargewicht

378.4 g/mol

IUPAC-Name

ethyl 4-[[2-(3-propanoylindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H22N2O4/c1-3-20(25)18-13-24(19-8-6-5-7-17(18)19)14-21(26)23-16-11-9-15(10-12-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26)

InChI-Schlüssel

PZPIKWGEXKXNGY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.